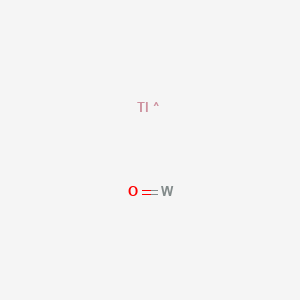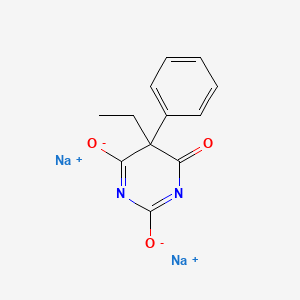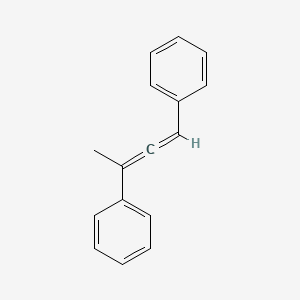
1,3-Diphenylbuta-1,2-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diphenylbuta-1,2-diene is an organic compound with the molecular formula C16H14. It is a member of the butadiene family, characterized by the presence of two phenyl groups attached to a butadiene backbone. This compound is known for its conjugated diene structure, which imparts unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Diphenylbuta-1,2-diene can be synthesized through various methods, one of which is the ene-yne cross-metathesis . This method involves the reaction of alkynes with ethylene in the presence of a ruthenium catalyst. The reaction is typically carried out under 3 atm of ethylene at 100°C . Another method involves the stereoselective synthesis of conjugated dienes, which can be achieved through transition metal-catalyzed reactions such as nickel-catalyzed multicomponent coupling .
Industrial Production Methods
Industrial production of this compound often relies on scalable and efficient synthetic routes. The use of transition metal catalysts, such as ruthenium and nickel, allows for high yields and selectivity in the production process. The reaction conditions are optimized to ensure the formation of the desired product with minimal by-products.
化学反应分析
Types of Reactions
1,3-Diphenylbuta-1,2-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the diene into saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the diene backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and organometallic compounds (e.g., Grignard reagents) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
1,3-Diphenylbuta-1,2-diene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules. Its conjugated diene structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of biological processes involving conjugated dienes and their interactions with biomolecules.
Medicine: Research into potential therapeutic applications, such as the development of new drugs, often involves the use of this compound as a starting material.
Industry: It is used in the production of polymers and other materials with specific properties, such as enhanced thermal stability and mechanical strength.
作用机制
The mechanism of action of 1,3-Diphenylbuta-1,2-diene involves its interaction with various molecular targets and pathways. The conjugated diene structure allows for electron delocalization, which can facilitate reactions with electrophiles and nucleophiles. The compound can undergo cycloaddition reactions, forming cyclic structures that can interact with biological targets. Additionally, its ability to participate in redox reactions makes it a versatile compound in various chemical processes.
相似化合物的比较
Similar Compounds
- 1,1-Diphenylbuta-1,3-diene
- 1,2-Diphenylbuta-1,3-diene
- 2,3-Diphenylbuta-1,3-diene
Uniqueness
1,3-Diphenylbuta-1,2-diene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to other diphenylbutadienes, it has a different arrangement of double bonds and phenyl groups, leading to variations in its electronic structure and reactivity. This uniqueness makes it a valuable compound for specific applications in research and industry.
属性
CAS 编号 |
53544-89-1 |
|---|---|
分子式 |
C16H14 |
分子量 |
206.28 g/mol |
InChI |
InChI=1S/C16H14/c1-14(16-10-6-3-7-11-16)12-13-15-8-4-2-5-9-15/h2-11,13H,1H3 |
InChI 键 |
MQXXNCCKIMJYBQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=C=CC1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


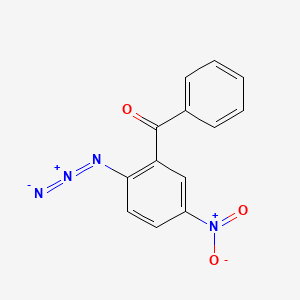
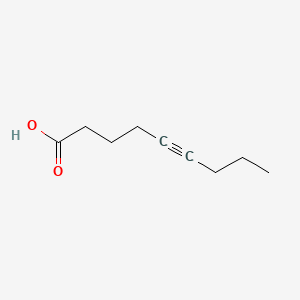
![Bicyclo[4.2.1]nonan-9-ol](/img/structure/B14638482.png)

![(E)-3-(3-methoxy-4-phenylmethoxyphenyl)-N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B14638490.png)
![N-[2-(4-Chlorophenoxy)-4-nitrophenyl]-1-fluoromethanesulfonamide](/img/structure/B14638513.png)
![1-[3,6-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14638518.png)

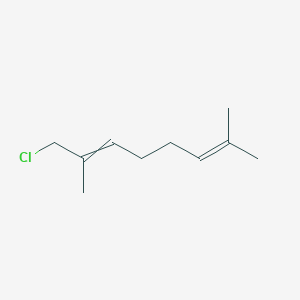
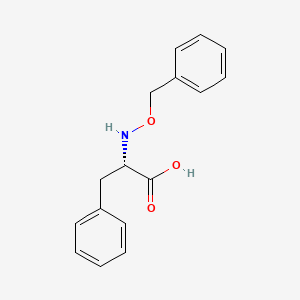
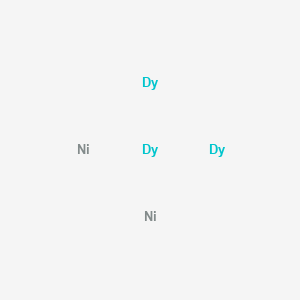
![5-[3-(4-Chlorophenyl)oxiran-2-yl]-3-phenyl-1,2-oxazole](/img/structure/B14638561.png)
